1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

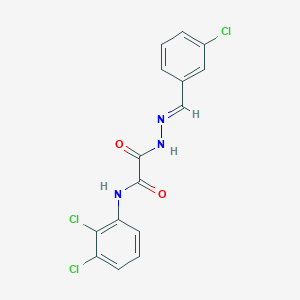

1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two 4-chlorophenyl groups attached to the pyrazole ring and an aldehyde group at the 4-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,3-Bis(4-chlorphenyl)-1H-pyrazol-4-carbaldehyd beinhaltet typischerweise die Reaktion von 4-Chlorbenzaldehyd mit Hydrazinhydrat und einem geeigneten Diketon. Die Reaktion wird unter Rückflussbedingungen in Gegenwart eines Katalysators wie Essigsäure oder Schwefelsäure durchgeführt. Das Reaktionsgemisch wird dann abgekühlt und das Produkt durch Filtration und Umkristallisation isoliert.

Industrielle Produktionsverfahren

In einer industriellen Umgebung kann die Produktion von 1,3-Bis(4-chlorphenyl)-1H-pyrazol-4-carbaldehyd durch Verwendung größerer Reaktionsbehälter und Optimierung der Reaktionsbedingungen zur Steigerung der Ausbeute und Reinheit hochskaliert werden. Durchflussreaktoren und automatisierte Synthesesysteme können zur Steigerung der Effizienz des Produktionsprozesses eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,3-Bis(4-chlorphenyl)-1H-pyrazol-4-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.

Substitution: Die Chloratome an den Phenylringen können nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: 1,3-Bis(4-chlorphenyl)-1H-pyrazol-4-carbonsäure.

Reduktion: 1,3-Bis(4-chlorphenyl)-1H-pyrazol-4-methanol.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

4. Wissenschaftliche Forschungsanwendungen

1,3-Bis(4-chlorphenyl)-1H-pyrazol-4-carbaldehyd hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antitumoraktivität.

Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung und als Pharmakophor in der pharmazeutischen Chemie untersucht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Farbstoffen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 1,3-Bis(4-chlorphenyl)-1H-pyrazol-4-carbaldehyd ist nicht vollständig geklärt, aber es wird vermutet, dass er mit verschiedenen molekularen Zielstrukturen und Signalwegen interagiert. Die Verbindung könnte ihre Wirkung durch Bindung an bestimmte Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Weitere Forschung ist erforderlich, um die genauen molekularen Mechanismen aufzuklären.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,3-Bis(4-bromphenyl)-1H-pyrazol-4-carbaldehyd: Ähnliche Struktur, aber mit Bromatomen anstelle von Chlor.

1,3-Bis(4-fluorphenyl)-1H-pyrazol-4-carbaldehyd: Ähnliche Struktur, aber mit Fluoratomen anstelle von Chlor.

1,3-Bis(4-methoxyphenyl)-1H-pyrazol-4-carbaldehyd: Ähnliche Struktur, aber mit Methoxygruppen anstelle von Chlor.

Einzigartigkeit

1,3-Bis(4-chlorphenyl)-1H-pyrazol-4-carbaldehyd ist aufgrund des Vorhandenseins von Chloratomen einzigartig, die seine Reaktivität und biologische Aktivität beeinflussen können. Die Chloratome können an verschiedenen chemischen Reaktionen teilnehmen, was diese Verbindung zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht. Darüber hinaus machen die potenziellen biologischen Aktivitäten der Verbindung sie zu einem wertvollen Ziel für die pharmazeutische Chemieforschung.

Eigenschaften

CAS-Nummer |

618098-48-9 |

|---|---|

Molekularformel |

C16H10Cl2N2O |

Molekulargewicht |

317.2 g/mol |

IUPAC-Name |

1,3-bis(4-chlorophenyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C16H10Cl2N2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-10H |

InChI-Schlüssel |

SLHXPCYXOIMARZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015071.png)

![4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015078.png)

![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)

![2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol](/img/structure/B12015095.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)

![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)

![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015125.png)

![(3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12015129.png)